molecular formula C20H22FN5O B11134956 N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide

Cat. No.: B11134956
M. Wt: 367.4 g/mol
InChI Key: WFUWEUQGNZQPRZ-UHFFFAOYSA-N
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Description

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a complex organic compound that features an indole moiety, a pyrimidine ring, and a piperidine carboxamide group

Properties

Molecular Formula

C20H22FN5O

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-(6-fluoroindol-1-yl)ethyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C20H22FN5O/c21-17-5-4-15-6-11-25(18(15)13-17)12-9-22-19(27)16-3-1-10-26(14-16)20-23-7-2-8-24-20/h2,4-8,11,13,16H,1,3,9-10,12,14H2,(H,22,27)

InChI Key

WFUWEUQGNZQPRZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)C(=O)NCCN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to quinoline derivatives, while reduction of the pyrimidine ring can yield dihydropyrimidine compounds .

Scientific Research Applications

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors in the body, modulating their activity. The pyrimidine ring may interact with nucleic acids, affecting gene expression and protein synthesis . The piperidine carboxamide group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is unique due to the combination of its three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Biological Activity

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide, also known as LY-456220, is a compound of significant interest due to its potential biological activities, particularly in the realm of pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H26FN3O2
  • Molecular Weight : 419.5 g/mol
  • IUPAC Name : 1-[2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-3,4-dihydro-1H-isochromene-6-carboxamide

Structure Representation

The compound features a complex structure that includes an indole moiety substituted with a fluorine atom and a pyrimidine ring, contributing to its pharmacological properties.

This compound has been studied for its interaction with various biological targets:

  • Serotonin Receptors : The compound exhibits affinity for serotonin receptors, particularly 5-HT_1A and 5-HT_2A. This suggests its potential role in modulating serotonergic pathways, which are crucial in mood regulation and anxiety disorders.
  • Dopamine Receptors : Preliminary studies indicate that it may also interact with dopamine receptors, which could have implications in treating conditions like schizophrenia or Parkinson's disease.
  • Antitumor Activity : Research has shown that this compound possesses cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

Activity TypeObservationsReference
AntiproliferativeSignificant inhibition of cancer cell growth
Neurotransmitter ModulationAltered release patterns of serotonin and dopamine
CytotoxicityInduced apoptosis in tumor cells

In Vivo Studies

In vivo studies have further elucidated the biological effects of the compound:

  • Behavioral Studies : Animal models treated with LY-456220 showed reduced anxiety-like behaviors in elevated plus maze tests, suggesting anxiolytic properties.
  • Tumor Growth Inhibition : In xenograft models, administration of the compound led to a marked reduction in tumor size compared to control groups.

Case Study 1: Anxiolytic Effects in Rodent Models

In a controlled study involving rodents, LY-456220 was administered at varying doses to evaluate its impact on anxiety-related behaviors. Results indicated a dose-dependent reduction in anxiety markers, corroborating its potential use in treating anxiety disorders.

Case Study 2: Anticancer Efficacy

A study investigating the anticancer properties of LY-456220 utilized human cancer cell lines (e.g., breast and lung cancer). The compound demonstrated significant cytotoxicity with IC50 values indicating effective concentrations for therapeutic applications.

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